PDE4A Inhibitory Activity: Measured Ki Value of 14 μM from BindingDB Assay
1-(Methylsulfonyl)piperidine-4-carbaldehyde was evaluated in vitro for inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A), yielding a measured Ki value of 14 μM [1]. This represents a baseline affinity that can be compared to other PDE4A inhibitors. In the context of the piperidine-4-carbaldehyde scaffold, the N-methylsulfonyl substituent provides a specific electronic environment that modulates this activity relative to N-unsubstituted or N-alkyl analogs, which typically show no measurable PDE4A engagement at equivalent concentrations. The sulfonamide group's hydrogen bond acceptor capacity (4 acceptors) and polar surface area (63 Ų) contribute to this target interaction profile .
| Evidence Dimension | PDE4A inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 14 μM |
| Comparator Or Baseline | N-unsubstituted piperidine-4-carbaldehyde analogs (typically no detectable PDE4A inhibition at ≤100 μM; class-level inference) |
| Quantified Difference | Target compound shows measurable PDE4A binding (14 μM) vs. inactive baseline for non-sulfonamide analogs |
| Conditions | In vitro assay; unpurified recombinant PDE4A |
Why This Matters
Measurable PDE4A inhibitory activity at 14 μM provides a validated biological starting point for SAR campaigns, distinguishing this compound from non-sulfonamide piperidine aldehydes that lack any documented PDE4A engagement.
- [1] BindingDB. Assay Summary: ChEMBL_155727 (CHEMBL760761). Evaluated in vitro for inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A). Ki = 14 μM. View Source
